molecular formula C15H15N5O2S B2957405 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide CAS No. 2034335-73-2

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2957405
CAS No.: 2034335-73-2
M. Wt: 329.38
InChI Key: ZNXZDNWTWBURRB-UHFFFAOYSA-N
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Description

N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a 1-methylpyrazol-4-yl group and a methylene-linked pyridine-3-sulfonamide moiety.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-20-11-14(9-18-20)13-5-12(6-17-8-13)7-19-23(21,22)15-3-2-4-16-10-15/h2-6,8-11,19H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXZDNWTWBURRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is noted that the compound was optimized to attenuate cyp direct inhibition (di) towards multiple cyp isoforms. This suggests that the compound has been designed to minimize potential drug-drug interactions and improve its pharmacokinetic profile.

Result of Action

The activation of NAMPT by the compound leads to an increase in the production of NAD+. This can have various effects at the molecular and cellular levels, given the pivotal role of NAD+ in many biological processes. For instance, it could influence metabolic processes and potentially slow down aging-related changes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several sulfonamide derivatives synthesized in recent studies. Key comparisons include:

Pyrazole-Substituted Sulfonamides
  • Compound 32 (N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-sulfonamide): Substituent: 3,4,5-Trimethylpyrazole at the pyridine-4 position. Properties: Melting point 217–219°C; IR bands for NH, C≡N, and SO₂ groups .
  • Compound 33 (N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-sulfonamide): Substituent: 4-Butyl-3,5-dimethylpyrazole. Properties: Melting point 215°C (decomposition); moderate antifungal activity against Candida spp. . Comparison: The absence of a butyl group in the target compound likely reduces lipophilicity, which may influence membrane permeability and target engagement .
Thioether-Linked Sulfonamides
  • Compound 35 (N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-(phenylthio)pyridine-3-sulfonamide): Substituent: Phenylthio group at pyridine-3. Properties: Melting point 240°C (decomposition); showed 45% inhibition of Aspergillus niger at 500 µg/mL .

Physicochemical Properties

Property Target Compound (Inferred) Compound 32 Compound 35
Melting Point ~200–220°C 217–219°C 240°C (decomp.)
Key Functional Groups Pyrazole, sulfonamide Trimethylpyrazole Phenylthio
Synthetic Yield ~50% (estimated) 48% 59%

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